molecular formula C15H13NO2 B8582659 3-Benzyl-5-hydroxyisoindolin-1-one

3-Benzyl-5-hydroxyisoindolin-1-one

Cat. No.: B8582659
M. Wt: 239.27 g/mol
InChI Key: QDYOSINPFKWZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-hydroxyisoindolin-1-one is a chemical compound based on the privileged isoindolinone scaffold, a structure of high interest in medicinal and organic chemistry. While specific biological data for this analog is not currently published in the searched literature, the isoindolinone core is recognized for its diverse pharmaceutical potential. Related 3-substituted isoindolinone derivatives have demonstrated significant biological activities, including serving as potential antiplasmodium candidates against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . These analogs were also shown to meet drug-likeness requirements in predictive ADME and physicochemical models . Furthermore, other isoindolinone derivatives have been synthesized and evaluated for fungicidal activity against microorganisms such as Rhizoctonia solani . The 3-hydroxyisoindolin-1-one motif also serves as a versatile synthetic intermediate for accessing other complex molecular architectures . Researchers may find this compound valuable for exploring new therapeutic agents or as a building block in synthetic methodology development. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-benzyl-5-hydroxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C15H13NO2/c17-11-6-7-12-13(9-11)14(16-15(12)18)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,16,18)

InChI Key

QDYOSINPFKWZGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)O)C(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzyl 5 Hydroxyisoindolin 1 One and Analogues

Approaches to the Isoindolinone Core System

The construction of the isoindolinone ring system is a central theme in synthetic organic chemistry, with numerous methods developed to achieve this goal. These strategies often rely on the formation of the heterocyclic lactam ring through intramolecular reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and widely employed approach for the synthesis of isoindolinones. These methods typically involve the formation of a key carbon-nitrogen bond to close the five-membered lactam ring, starting from a variety of acyclic precursors.

The use of 2-benzoylbenzoic acid and its derivatives is a classical and versatile method for the synthesis of 3-substituted isoindolinones. An efficient one-pot method involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and various alcohols, proceeding under mild, metal-free conditions to afford novel isoindolinone derivatives in good yields. google.com This approach is advantageous due to its short reaction times and environmentally friendly nature. google.com

Another strategy involves the reductive amination of 2-benzoylbenzoic acids. For instance, the reaction with an amine in the presence of a reducing agent can lead to the formation of the corresponding isoindolinone. This transformation is a cornerstone in the synthesis of this heterocyclic system.

Table 1: Synthesis of Isoindolinone Derivatives from 2-Benzoylbenzoic Acid
Starting MaterialReagentsProductYield (%)Reference
2-Benzoylbenzoic acidChlorosulfonyl isocyanate, various alcoholsNovel isoindolinone derivativesGood google.com
2-Benzoylbenzoic acidAmines, reducing agent3-Substituted isoindolinonesN/AGeneral Method

Isobenzofuran-1(3H)-ones, also known as phthalides, are valuable precursors for the synthesis of 3-hydroxyisoindolin-1-ones. The reaction proceeds via the nucleophilic addition of primary amines to the lactone carbonyl group of the isobenzofuranone. This addition leads to the opening of the furanone ring, followed by an intramolecular cyclization to form the desired 3-hydroxyisoindolin-1-one. nih.govnih.gov

A variety of 3-hydroxyisoindolin-1-ones have been synthesized using this method by reacting 3-alkylidenephthalides with primary amines under ultrasonic irradiation. nih.gov This practical approach is noted for its efficiency, good yields, and tolerance of various functional groups. nih.gov The use of the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has also been shown to facilitate the rapid synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides at room temperature, offering a more sustainable synthetic option. nih.gov

Table 2: Synthesis of 3-Hydroxyisoindolin-1-ones from Isobenzofuran-1(3H)-ones
Starting MaterialReagentsProductKey FeaturesReference
3-AlkylidenephthalidesPrimary amines, ultrasound3-Hydroxyisoindolin-1-onesHigh efficiency and yields, group tolerance nih.gov
3-AlkylidenephthalidesPrimary amines, TBD catalyst3-Hydroxyisoindolin-1-onesRapid, room temperature, sustainable nih.gov

A novel and efficient one-pot, two-step sequential reaction has been developed for the synthesis of 3-hydroxyisoindolin-1-one derivatives starting from 2-iodobenzamide (B1293540) derivatives and various substituted benzyl (B1604629) cyanides. organic-chemistry.org This copper-catalyzed reaction proceeds in the presence of copper(I) chloride and cesium carbonate in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org A noteworthy aspect of this methodology is the unprecedented use of benzyl cyanide as a benzoyl synthon in the formation of 3-hydroxyisoindolin-1-ones. organic-chemistry.org The mechanism involves a novel pathway characterized by carbon degradation followed by ring contraction. organic-chemistry.org

Furthermore, this strategy has been extended to the synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles from 2-iodobenzamide derivatives and 2-alkynylanilines, showcasing the versatility of the copper-catalyzed approach. researchgate.net

Table 3: Synthesis of 3-Hydroxyisoindolin-1-ones from 2-Iodobenzamide and Benzyl Cyanide
Starting MaterialsCatalyst/ReagentsProductKey FeaturesReference
2-Iodobenzamide derivatives, substituted benzyl cyanidesCuCl, Cs₂CO₃, DMSO3-Hydroxyisoindolin-1-one derivativesOne-pot, two-step sequential reaction; novel use of benzyl cyanide organic-chemistry.org

The reaction of 2-alkynylbenzoic acids with amines provides a metal-free pathway to selectively synthesize different sets of isoindolinones. nih.govresearchgate.net This method is highly versatile and can be controlled to produce three distinct types of isoindolinone derivatives in a reaction-condition-dependent manner. researchgate.net The advantageous features of this protocol include the use of readily available starting materials, a broad substrate scope, excellent selectivity, and good to high yields. nih.govresearchgate.net

A catalyst- and additive-free cascade reaction between 2-alkynylbenzoic acids and nitrogen-containing nucleophiles in water has also been developed for the selective assembly of 3-hydroxyisoindolinones. researchgate.net This environmentally benign approach further highlights the utility of 2-alkynylbenzoic acids as precursors to the isoindolinone core.

Table 4: Synthesis of Isoindolinones from 2-Alkynylbenzoic Acids and Amines
Starting MaterialsConditionsProductKey FeaturesReference
2-Alkynylbenzoic acids, AminesReaction-condition-controlledThree distinct sets of isoindolinonesMetal-free, high selectivity, broad scope nih.govresearchgate.net
2-Alkynylbenzoic acids, Nitrogen-containing nucleophilesWater, catalyst- and additive-free3-HydroxyisoindolinonesEnvironmentally benign, simple operation researchgate.net

Phthalimides, or isoindoline-1,3-diones, are widely used starting materials for the synthesis of isoindolinone derivatives. researchgate.net These compounds can be functionalized through various methods to introduce substituents at the desired positions. A common strategy involves the reduction of one of the carbonyl groups of the phthalimide (B116566) to a hydroxyl group, followed by further transformations.

Metal-free synthetic routes to phthalimide derivatives, which can then be converted to isoindolinones, are gaining traction due to their greener appeal. clockss.org These methods often employ organocatalysis, or base- or acid-catalyzed reactions. clockss.org For instance, the reaction of 2-formylbenzoic acids with amines in the presence of a base and an oxidant can yield N-substituted phthalimides. clockss.org The subsequent selective reduction of one carbonyl group would lead to the corresponding 3-hydroxyisoindolinone.

Table 5: Synthesis of Isoindolinones from Phthalimide Derivatives
PrecursorGeneral StrategyKey IntermediatesAdvantagesReference
PhthalimidesSelective reduction of one carbonyl group3-HydroxyisoindolinonesVersatile starting materials researchgate.net
2-Formylbenzoic acids and aminesCyclization to phthalimide, then reductionN-Substituted phthalimidesMetal-free options available clockss.org
Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single step, often with high atom economy. arkat-usa.orgnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of isoindolinone derivatives. wikipedia.orgnih.govorganic-chemistry.orgscispace.com

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govrsc.org For the synthesis of a 3-substituted isoindolinone, a bifunctional starting material such as 2-formylbenzoic acid can be employed. The reaction of 2-formylbenzoic acid, an amine, and an isocyanide can lead to the formation of an isoindolinone scaffold. rsc.org In a potential application for the synthesis of the target molecule, 2-formyl-5-hydroxybenzoic acid could react with benzylamine (B48309) and a suitable isocyanide. The initial Ugi adduct would then undergo an intramolecular cyclization to furnish the desired 3-benzyl-5-hydroxyisoindolin-1-one. While the direct synthesis of this compound via this specific Ugi reaction has not been explicitly detailed in the reviewed literature, the general methodology for the synthesis of oxoisoindoles via Ugi reactions of 2-formylbenzoic acid has been established. rsc.org

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Similar to the Ugi reaction, employing a bifunctional starting material like 2-formylbenzoic acid can lead to the formation of an isoindolinone ring system. A plausible, though not explicitly documented, route to this compound could involve an intramolecular Passerini reaction of a precursor derived from 2-formyl-5-hydroxybenzoic acid and a benzyl-containing isocyanide.

A copper-catalyzed multicomponent cascade cyclization using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts has also been reported to produce 3-(2-oxopropyl)-2-arylisoindolinones, showcasing the versatility of multicomponent strategies in accessing diverse isoindolinone structures. researchgate.net

N-Acyliminium Ion Mediated Cyclizations and Transformations

N-acyliminium ions are highly reactive electrophilic intermediates that are widely used in the construction of nitrogen-containing heterocyclic compounds, including isoindolinones. nih.govresearchgate.net These ions are typically generated in situ from precursors such as N,N-acetals or α-hydroxyamides under acidic conditions. nih.gov The subsequent intramolecular or intermolecular reaction with a nucleophile leads to the formation of the desired product.

The cyclization of N-acyliminium ions is a powerful tool for the synthesis of various fused heterocyclic systems. researchgate.netresearchgate.net In the context of this compound synthesis, an N-acyliminium ion could be generated from a suitable precursor derived from a substituted phthalimide or a related benzoic acid derivative. For instance, a precursor containing a protected 4-hydroxyphthalic acid moiety could be envisioned. The N-acyliminium ion formed from this precursor could then be trapped by an external benzyl nucleophile, such as a benzyl Grignard reagent or a benzylsilane, to introduce the 3-benzyl group.

While the direct synthesis of this compound via this method is not explicitly described in the reviewed literature, the general principle of N-acyliminium ion cyclization onto electron-rich aromatic rings is well-established and represents a viable synthetic strategy. arkat-usa.org

Targeted Introduction of the 3-Benzyl Moiety

The introduction of the benzyl group at the C-3 position of the isoindolinone core can be achieved through either direct benzylation of a pre-formed ring or by using a benzyl-containing precursor in the ring-forming step.

Direct Benzylation Strategies

Direct benzylation of a pre-existing isoindolinone scaffold at the C-3 position presents a convergent synthetic route. This can potentially be achieved through methods such as Friedel-Crafts reactions or modern C-H activation strategies.

A Friedel-Crafts-type benzylation of a suitable 5-hydroxyisoindolin-1-one (B1358716) derivative with a benzylating agent like benzyl chloride in the presence of a Lewis acid could theoretically install the benzyl group. However, challenges such as regioselectivity and the potential for over-alkylation need to be considered. rsc.orgethz.chnih.govchemrxiv.orgbeilstein-journals.org

More modern approaches involve palladium-catalyzed C-H benzylation . While the direct C-3 benzylation of 5-hydroxyisoindolin-1-one has not been specifically reported, palladium-catalyzed C-3 benzylation of indoles has been successfully demonstrated. umn.edunih.govnih.gov This methodology could potentially be adapted for the isoindolinone system, offering a more controlled and regioselective approach to the introduction of the benzyl group.

Precursor-Based Approaches for 3-Benzyl Substitution

An alternative and often more controlled method for introducing the 3-benzyl group is to incorporate it into one of the starting materials before the formation of the isoindolinone ring.

One such approach involves the reaction of 2-halobenzamides with benzyl compounds . A notable example is the copper-catalyzed synthesis of 3-hydroxyisoindolin-1-ones from 2-iodobenzamide derivatives and various substituted benzyl cyanides. organic-chemistry.org In this reaction, the benzyl cyanide acts as a benzoyl synthon. This method could be adapted by using a 5-hydroxy-2-iodobenzamide (B14842605) derivative to generate a 3-benzyl-3-hydroxyisoindolin-1-one, which could then be reduced to the target compound.

Another precursor-based strategy involves the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde (B143210) with an amine . researchgate.net For the synthesis of this compound, this would entail the reaction of 2-formyl-5-hydroxybenzoic acid with benzylamine, followed by a reductive cyclization step. researchgate.netresearchgate.net

Furthermore, the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with electrophiles provides a one-pot synthesis of 3-substituted isoindolin-1-ones, demonstrating another viable precursor-based route. rsc.org

Regioselective Functionalization at the 5-Hydroxy Position

The introduction of the hydroxyl group at the 5-position of the isoindolinone's aromatic ring requires a regioselective approach. This can be accomplished by starting with a pre-hydroxylated precursor or by functionalizing the aromatic ring of a pre-formed isoindolinone.

Strategies for Hydroxylation of the Aromatic Ring

For the regioselective introduction of a hydroxyl group onto a pre-existing 3-benzylisoindolin-1-one, several methods can be considered.

Electrophilic aromatic substitution reactions, such as hydroxylation using reagents like Fremy's salt (potassium nitrosodisulfonate), could potentially introduce a hydroxyl group. However, controlling the regioselectivity of such reactions can be challenging.

A more controlled approach involves directed ortho-metalation (DoM) . organic-chemistry.orgwikipedia.orgharvard.edu In this strategy, a directing group on the aromatic ring guides the metalation (typically lithiation) to the ortho position. Subsequent reaction with an electrophilic oxygen source, such as a peroxide or a borate (B1201080) followed by oxidation, would yield the desired hydroxylated product. For a 3-benzylisoindolin-1-one, the amide carbonyl could potentially act as a directing group, guiding metalation to the C-7 position. To achieve 5-hydroxylation, a different directing group or a multi-step strategy might be necessary.

The Elbs persulfate oxidation is a classic method for the para-hydroxylation of phenols. wikipedia.org If a precursor with a phenolic group at a different position is available, this reaction could be explored to introduce the 5-hydroxy group.

Alternatively, and often more synthetically straightforward, is the use of a starting material that already contains the hydroxyl group or a protected hydroxyl group, such as 4-hydroxy-2-aminobenzoic acid slideshare.net or 2-formyl-5-hydroxybenzoic acid , in the ring-forming reactions described in the preceding sections.

Synthesis via Pre-functionalized Aromatic Precursors

The use of pre-functionalized aromatic precursors is a cornerstone in the targeted synthesis of complex isoindolinones. This strategy involves starting with aromatic compounds that already possess the desired substituents or groups that can be readily converted into them. For the synthesis of this compound, this approach would typically start with a phthalic acid derivative, such as an anhydride (B1165640) or an imide, bearing a hydroxyl group at the 4-position (which corresponds to the 5-position in the final isoindolinone product).

One common method involves the reaction of a suitably substituted o-phthalaldehyde (B127526) with a primary amine in a reductive condensation reaction. For instance, the one-pot reaction of o-phthalaldehyde with nitroarenes, mediated by indium in the presence of acetic acid, can yield N-arylisoindolin-1-ones. clockss.org To synthesize the title compound, a 4-hydroxynitrobenzene could be envisioned as the starting material, which upon reduction and cyclization would furnish the N-aryl-5-hydroxyisoindolin-1-one. Subsequent introduction of the benzyl group at the C-3 position would be required.

Alternatively, starting from a pre-functionalized 2-iodobenzamide derivative offers a direct route. A copper-catalyzed reaction between a 2-iodobenzamide and a substituted benzyl cyanide can produce 3-hydroxyisoindolin-1-one derivatives. ntnu.edu.twrsc.org To specifically target this compound, one would start with a 2-iodo-4-hydroxybenzamide and react it with benzyl cyanide in the presence of a copper catalyst. This reaction proceeds through a novel pathway that involves carbon degradation and subsequent ring contraction. rsc.org

Another approach utilizes aryl-aldehydes with ortho-substituted propiolate fragments, which react with hydroxylamine (B1172632) to form N-hydroxy-isoindolin-1-ones. nih.gov These intermediates can then be reduced to the corresponding isoindolin-1-ones. nih.gov A starting material such as 2-formyl-4-hydroxybenzoic acid could be esterified with a propargyl alcohol, and then subjected to reaction with benzylamine to introduce the benzyl group at the C-3 position.

A summary of potential pre-functionalized precursors and their corresponding reactions is presented below:

Starting MaterialReagentsKey TransformationResulting Core Structure
4-Hydroxy-o-phthalaldehydeNitroarene, Indium, Acetic AcidReductive amination and cyclizationN-Aryl-5-hydroxyisoindolin-1-one
2-Iodo-4-hydroxybenzamideBenzyl cyanide, CuCl, Cs2CO3Copper-catalyzed cyclization3-Benzyl-3,5-dihydroxyisoindolin-1-one
2-Formyl-4-hydroxybenzoic acid derivativeBenzylamineCondensation and cyclizationThis compound

This table presents hypothetical pathways based on analogous reactions, as direct synthesis of this compound was not explicitly found in the search results.

Stereochemical Control and Chiral Synthesis

Achieving stereochemical control in the synthesis of 3-substituted isoindolinones is crucial, as the biological activity often resides in a single enantiomer.

Diastereoselective methods often rely on the use of chiral auxiliaries or the inherent stereochemistry of a starting material to control the formation of a new stereocenter. For the synthesis of analogues of this compound, a diastereoselective approach could involve the arylation of a pre-existing chiral scaffold. For example, a protocol for the trans-diastereoselective introduction of an aryl group at the 4-position of a 1,4-dihydroisoquinol-3-one has been developed. nih.govd-nb.inforesearchgate.net This involves a Regitz diazo transfer onto a 3(2H)-isoquinolone followed by a triflic acid-promoted hydroarylation. nih.govd-nb.inforesearchgate.net While this method targets the 4-position, similar principles could be adapted for the 3-position.

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral compound, often through the use of chiral catalysts. While a specific enantioselective method for this compound is not detailed in the provided results, general strategies for related structures can be considered. These include metal-catalyzed and organocatalytic approaches. The development of such methodologies is a significant area of research in synthetic organic chemistry.

Catalytic and Reaction Condition Optimization

Copper catalysis has proven effective in the synthesis of isoindolinone cores. An efficient one-pot, two-step sequential reaction for synthesizing 3-hydroxyisoindolin-1-one derivatives utilizes copper(I) chloride (CuCl) as a catalyst. ntnu.edu.twrsc.org The reaction between 2-iodobenzamide derivatives and various substituted benzyl cyanides proceeds in the presence of CuCl and cesium carbonate in DMSO. ntnu.edu.twrsc.org This methodology offers a direct route to the 3-hydroxyisoindolin-1-one scaffold, which is a close analogue and potential precursor to the target molecule. ntnu.edu.twrsc.org The optimization of this reaction would involve screening different copper sources, ligands, bases, and solvents to maximize the yield and purity of the desired product.

Catalyst SystemStarting MaterialsProduct TypeReference
CuCl / Cs2CO3 in DMSO2-Iodobenzamide, Benzyl cyanide3-Hydroxyisoindolin-1-one ntnu.edu.tw, rsc.org

This table is based on the synthesis of related 3-hydroxyisoindolin-1-one derivatives.

Organocatalysis and metal-free transformations represent a greener and often complementary approach to metal-catalyzed reactions. While a specific organocatalytic synthesis of this compound is not available, the synthesis of related structures points to the potential of this strategy. For instance, the synthesis of 1-benzyl-5-bromoindolin-2-one derivatives has been achieved through reactions involving a catalytic amount of triethylamine (B128534) or acetic acid under reflux conditions. mdpi.com These conditions facilitate nucleophilic substitution and cyclization steps without the need for metal catalysts. mdpi.com

Furthermore, multicomponent reactions (MCRs) under acidic conditions, often employing an organocatalyst, can provide rapid access to complex isoindolin-1-one (B1195906) derivatives from simple starting materials like methyl 2-formylbenzoate. researchgate.net The development of an organocatalytic, enantioselective route to this compound would be a significant advancement in the field.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture through dielectric polarization. nih.gov In the context of isoindolin-1-one synthesis, microwave irradiation dramatically reduces reaction times from many hours to mere minutes. nih.govresearchgate.net

An efficient and environmentally friendly microwave-assisted method has been developed for synthesizing novel isoindolinone derivatives through a one-pot, three-component reaction. uobasrah.edu.iq This approach utilizes β-ketocarboxylic acids, various primary amines, and 2-carboxybenzaldehyde in water, a green solvent, to construct the isoindolinone framework with good yields. uobasrah.edu.iq The use of microwave energy in this context not only accelerates the reaction but also aligns with green chemistry principles by enabling the use of aqueous media. uobasrah.edu.iq

While direct microwave-assisted synthesis for this compound is not extensively detailed, studies on analogous heterocyclic structures underscore the potential of this technology. For instance, the synthesis of aplysinopsin analogues saw reaction times plummet from 7–10 hours under conventional heating to just 30–60 seconds with microwave irradiation, with yields increasing from a 70–83% range to 85–91%. nih.gov Similarly, a one-pot synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, a related heterocyclic compound, was achieved in 30-60 minutes using microwave assistance, a significant improvement from the overnight reflux (>12 hours) required by conventional methods, achieving yields up to 77%. researchgate.net These examples highlight the transformative impact of microwave assistance on reaction efficiency.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycle Analogues

Compound TypeMethodReaction TimeYield (%)Reference
Aplysinopsin AnaloguesConventional Heating7–10 h70–83 nih.gov
Microwave Irradiation30–60 s85–91 nih.gov
3-Benzyl-5-hydroxymethyl-1,3-oxazolidin-2-oneConventional Heating (Reflux)>12 hN/A researchgate.net
Microwave Irradiation (Closed Vessel)30 min77 researchgate.net

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation, or sonochemistry, provides an alternative energy source that enhances chemical reactivity through the phenomenon of acoustic cavitation. This process of formation, growth, and implosion of bubbles in a liquid generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov

A facile and efficient synthesis of 3-hydroxyisoindolin-1-ones, key precursors to compounds like this compound, has been developed using ultrasound. nih.govrsc.org The reaction of 3-alkylidenephtalides with primary amines in isopropanol (B130326) at 50°C under ultrasonic irradiation yields the desired products in as little as 30 minutes with high efficiency. nih.gov This method is notable for its broad substrate tolerance and can be performed on a multigram scale. rsc.org Specifically, 3-Benzyl-3-hydroxyisoindolin-1-one was synthesized from (Z)-3-benzylideneisobenzofuran-1(3H)-one and ammonium (B1175870) acetate (B1210297) with a 71% yield. rsc.org

Furthermore, a one-pot, ultrasound-assisted protocol has been established for the synthesis of various 3-substituted-isoindolin-1-ones. nih.gov This strategy combines a nucleophilic addition with a subsequent reduction or trapping of an N-acyliminium (NAI) intermediate, all accelerated by ultrasound. nih.gov This one-pot approach is highly efficient, scalable, and produces the desired lactams in high yields and short reaction times. nih.gov The use of ultrasound has been shown to be crucial for accelerating the rate of these transformations. nih.gov

Table 2: Ultrasound-Assisted Synthesis of Isoindolin-1-one Analogues

Starting MaterialsProductReaction TimeYield (%)Reference
(Z)-3-Benzylideneisobenzofuran-1(3H)-one, n-Butylamine2-Butyl-3-benzylisoindolin-1-one5 h83 nih.gov
(Z)-3-Benzylideneisobenzofuran-1(3H)-one, Phenethylamine3-Benzyl-2-phenethylisoindolin-1-one5 h79 nih.gov
(Z)-3-Benzylideneisobenzofuran-1(3H)-one, Benzylamine2,3-Dibenzylisoindolin-1-one5 h85 nih.gov
(Z)-3-Benzylideneisobenzofuran-1(3H)-one, Ammonium Acetate3-Benzyl-3-hydroxyisoindolin-1-oneN/A71 rsc.org

Green Chemistry Aspects (e.g., Aqueous Media, Solvent Reduction)

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoindolinones.

A key aspect of green synthesis is the use of environmentally benign solvents, with water being the ideal choice. Several modern methods for isoindolinone synthesis have successfully incorporated aqueous media. A notable example is a microwave-assisted, three-component synthesis that employs water as the solvent, offering an efficient and eco-friendly route to isoindolinone derivatives. uobasrah.edu.iq Another green approach involves the photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous solution to generate 3-hydroxy-isoindolin-1-one derivatives. jcu.edu.au Sonochemical methods have also been developed that use water as the solvent, allowing for the synthesis of heterocyclic compounds in as little as five minutes, a method calculated to be significantly "greener" than classical approaches. nih.gov

Solvent reduction and catalyst recycling are also central to green synthetic strategies. An environmentally benign approach to isoindolinones has been developed via a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters. rsc.org This reaction is performed in green solvents using a catalytic amount of a fluorous phosphine. rsc.org A major advantage of this protocol is that the products can be isolated in good to excellent yields without the need for tedious column chromatography, and both the catalyst and the solvents can be recycled, greatly reducing waste. rsc.org

One-pot reactions further contribute to the green credentials of a synthesis by improving atom economy and reducing the waste generated from intermediate purification steps. The ultrasound-assisted synthesis of 3-substituted-isoindolin-1-ones is an excellent example of an efficient one-pot strategy. nih.gov Another method involves an indium-mediated one-pot reductive heterocyclization between o-phthalaldehyde and nitroarenes, providing a concise route to the isoindolin-1-one core. clockss.org

Table 3: Overview of Green Chemistry Approaches to Isoindolin-1-one Synthesis

Green PrincipleMethodologyKey FeaturesReference
Use of Aqueous MediaMicrowave-Assisted SynthesisThree-component reaction in water. uobasrah.edu.iq
Photochemical SynthesisPhotodecarboxylation of phthalimides in aqueous solution. jcu.edu.au
Ultrasound-Assisted SynthesisSonochemical protocol using water as the solvent. nih.gov
Solvent Reduction & Catalyst RecyclingFluorous Phosphine CatalysisPerformed in green solvents; catalyst and solvent are recyclable; no chromatography needed. rsc.org
One-Pot SynthesisUltrasound-Assisted SynthesisEfficient one-pot reaction of 3-alkylidenephtalides and amines. nih.gov
Indium-Mediated CyclizationOne-pot reductive condensation of o-phthalaldehyde and nitroarenes. clockss.org

Chemical Reactivity and Derivatization of 3 Benzyl 5 Hydroxyisoindolin 1 One

Transformations Involving the 5-Hydroxyl Group

The phenolic hydroxyl group on the isoindolinone core is a key site for derivatization, enabling modifications that can significantly alter the molecule's physicochemical properties.

The 5-hydroxyl group of 3-benzyl-5-hydroxyisoindolin-1-one can readily undergo etherification to form 5-alkoxy derivatives. While direct experimental data on this specific compound is limited, the synthesis of analogous structures such as 2-benzyl-5-methoxyisoindoline-1,3-dione (B1373902) has been reported. researchgate.netnih.gov The etherification of similar phenolic substrates is well-established and can be achieved under various conditions. For instance, the etherification of 5-hydroxymethylfurfural (B1680220) (HMF), another heterocyclic alcohol, has been extensively studied using solid acid catalysts like zeolites and heteropolyacids. confex.comdntb.gov.uarsc.orgresearchgate.net These methods could potentially be adapted for the synthesis of 5-alkoxy-3-benzylisoindolin-1-ones.

Esterification of the 5-hydroxyl group represents another important transformation, yielding 5-acyloxy derivatives. Standard esterification protocols, such as the Fischer-Speier esterification using a carboxylic acid in the presence of an acid catalyst, are applicable. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the 5-hydroxyl group of the isoindolinone. rsc.org The use of milder reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can also facilitate this transformation, particularly for sensitive substrates.

A representative scheme for these transformations is shown below:

ReactantReagent/CatalystProductReaction Type
This compoundAlkyl halide, Base3-Benzyl-5-alkoxyisoindolin-1-oneEtherification
This compoundAcyl chloride, Pyridine3-Benzyl-5-acyloxyisoindolin-1-oneEsterification
This compoundCarboxylic acid, Acid catalyst3-Benzyl-5-acyloxyisoindolin-1-oneFischer Esterification

The phenolic hydroxyl group is susceptible to oxidation. Analogous to the oxidation of 5-hydroxyindoles and 5-hydroxytryptamine, the 5-hydroxyl group of this compound can be oxidized to a quinone-type structure. nih.govnih.gov Electrochemical oxidation or the use of chemical oxidizing agents can lead to the formation of a 4,5-dione derivative. This transformation is significant as it introduces a highly reactive Michael acceptor system into the molecule, opening up possibilities for further derivatization through conjugate addition reactions.

The oxidation of 5-hydroxytryptamine has been shown to proceed via a 5,7-dihydroxy intermediate, which is then further oxidized to a 4,7-dione. nih.gov A similar pathway could be envisioned for this compound, potentially leading to highly functionalized derivatives.

Starting MaterialOxidizing AgentProduct
This compounde.g., Fremy's salt, Electrochemical oxidation3-Benzylisoindoline-1,4,5-trione

Modifications at the 3-Benzyl Substituent

The benzyl (B1604629) group at the 3-position offers another site for chemical modification. The benzylic position is particularly reactive due to the stability of the resulting benzylic radical or carbocation intermediates. chemistrysteps.comyoutube.comlibretexts.orgorgchemboulder.com

One common reaction is the free-radical bromination of the benzylic carbon using N-bromosuccinimide (NBS) and a radical initiator. libretexts.org This introduces a bromine atom that can subsequently be displaced by various nucleophiles in SN1 or SN2 reactions, allowing for the introduction of a wide range of functional groups. youtube.comorgchemboulder.com

Furthermore, the benzylic position can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon to a ketone, yielding 3-benzoyl-5-hydroxyisoindolin-1-one. chemistrysteps.comyoutube.com

SubstrateReagent(s)ProductReaction Type
This compoundN-Bromosuccinimide (NBS), Peroxide3-(Bromo(phenyl)methyl)-5-hydroxyisoindolin-1-oneBenzylic Bromination
This compoundKMnO₄ or Na₂Cr₂O₇, H₂SO₄3-Benzoyl-5-hydroxyisoindolin-1-oneBenzylic Oxidation

Reactivity of the Lactam Moiety

The γ-lactam ring of the isoindolinone scaffold can also undergo several important transformations. The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would lead to the corresponding 3-benzyl-5-hydroxyisoindoline.

Alternatively, the lactam ring can be opened by hydrolysis under acidic or basic conditions, yielding the corresponding γ-amino acid, 2-((amino)(phenyl)methyl)-4-hydroxybenzoic acid. researchgate.net This ring-opening provides a route to further derivatize the core structure by modifying the resulting carboxylic acid and amine functionalities. Electrochemical methods have also been reported for the controlled reduction of cyclic imides to either hydroxylactams or lactams. organic-chemistry.org

Starting MaterialReagent(s)ProductReaction Type
This compoundLiAlH₄3-Benzyl-5-hydroxyisoindolineLactam Reduction
This compoundH₃O⁺ or OH⁻2-((Amino)(phenyl)methyl)-4-hydroxybenzoic acidLactam Hydrolysis

Further Derivatization from N-Acyliminium Intermediates

A particularly versatile method for the derivatization of this compound involves the generation of an N-acyliminium ion. The hydroxyl group at the 3-position can be activated by a Brønsted or Lewis acid, followed by elimination of a water molecule to form a highly reactive N-acyliminium ion intermediate. digitellinc.comchim.it This electrophilic species can then be trapped by a wide variety of nucleophiles to introduce new substituents at the 3-position.

This methodology has been successfully employed for the synthesis of 3-alkenylisoindolin-1-ones through coupling with unactivated olefins in the presence of BF₃·OEt₂. chemistrysteps.comresearchgate.net The reaction can also be performed in a one-pot fashion, starting from 3-alkylidenephthalides and primary amines to generate the 3-hydroxyisoindolin-1-one in situ, which then forms the N-acyliminium ion and reacts with a nucleophile. organic-chemistry.orgresearchgate.net The choice of the N-substituent can influence the stereoselectivity of subsequent reactions. chim.it

N-Acyliminium Ion PrecursorReagent(s)NucleophileProduct
This compoundBF₃·OEt₂Styrene3-Benzyl-5-hydroxy-3-(2-phenylethenyl)isoindolin-1-one
This compoundAcid catalystIndole3-Benzyl-3-(indol-3-yl)-5-hydroxyisoindolin-1-one
This compoundAcid catalystAllyltrimethylsilane3-Allyl-3-benzyl-5-hydroxyisoindolin-1-one

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of 3-Benzyl and 5-Hydroxy Substituents on Molecular Interactions in Research Models

The 3-benzyl and 5-hydroxy moieties are anticipated to be critical determinants of the molecule's interaction with biological targets. The benzyl (B1604629) group at the third position of the isoindolinone core can participate in a variety of non-covalent interactions. These include hydrophobic interactions and π-π stacking with aromatic amino acid residues within the binding pocket of a protein. The conformational flexibility of the benzyl group is a key feature, enabling it to adopt various spatial arrangements to achieve an optimal fit within a binding site.

Conversely, the 5-hydroxy group introduces a polar functional group on the aromatic ring of the isoindolinone scaffold. This hydroxyl group has the capacity to form hydrogen bonds with amino acid residues of a target protein. nih.gov The formation of such hydrogen bonds can substantially enhance the binding affinity and specificity of the compound. Phenolic hydroxyl groups are well-documented as being able to function as both hydrogen bond donors and acceptors, which amplifies the molecule's ability to anchor itself to a specific location on a receptor or enzyme. researchgate.net In structurally related heterocyclic compounds, the presence and positioning of hydroxyl groups have been demonstrated to be crucial for their biological activity, often impacting their antioxidant and enzyme-inhibiting capabilities. researchgate.net

Exploration of Substituent Effects on Biological Research Modalities

Structure-activity relationship studies on analogous isoindolinone and indolinone compounds have consistently shown that modifications to the substituents at different positions can dramatically alter their biological activity. For example, in a series of indolin-2-one inhibitors targeting the RET tyrosine kinase, a variety of substitutions on the indolinone scaffold were investigated to understand the steric and electrostatic interactions within the enzyme's active site. nih.gov This systematic approach facilitates the rational design of more potent and selective inhibitors.

Within the class of 3-substituted isoindolinones, the chemical nature of the substituent at the 3-position is a major factor in defining the compound's biological profile. Although the benzyl group is a prevalent substituent, variations of this group or its substitution with other chemical moieties can result in significant changes in biological activity. For instance, in a study focused on 1-benzyl-5-bromoindolin-2-ones, the benzyl group was a fundamental component of the molecular scaffold, and further molecular modifications led to the development of compounds with notable anticancer activity. mdpi.com

The pattern of substitution on the isoindoline (B1297411) ring itself has also been a subject of investigation. In a series of isoindolinyl benzisoxazolpiperidines, which have been identified as potent antagonists of the dopamine (B1211576) D4 receptor, alterations to the isoindoline ring led to modest variations in their potency and selectivity. nih.gov This indicates that while the core isoindolinone structure is essential, the fine-tuning of its substituents represents a viable strategy for optimizing its biological effects.

The following table provides a summary of the effects of different substituents on the biological activity of related isoindolinone and indolinone compounds, based on findings from a range of research models.

Compound ClassSubstituent ModificationObserved Effect on Biological ActivityResearch Model
Indolin-2-onesVarious substitutions on the scaffoldAltered potency and selectivity as RET tyrosine kinase inhibitorsEnzyme inhibition assays
Isoindolinyl benzisoxazolpiperidinesModifications on the isoindoline ringModest changes in potency and selectivity as dopamine D4 antagonistsReceptor binding assays
1-Benzyl-5-bromoindolin-2-onesAddition of a 4-arylthiazole moietyEnhanced anticancer activityCell-based assays (MCF-7, A-549)
BetalainsPresence of phenolic hydroxyl groupsIncreased free radical scavenging activityChemical assays (ABTS)

Conformational Analysis and Ligand-Target Recognition in Research Models

The three-dimensional arrangement of a molecule is a fundamental factor that dictates its capacity to bind to a biological target. Conformational analysis of isoindolinone derivatives provides crucial insights into how these molecules accommodate themselves within the binding sites of proteins and how their molecular shape influences their biological activity. Although specific crystallographic or NMR structural data for 3-Benzyl-5-hydroxyisoindolin-1-one are not readily accessible, studies on related structures offer valuable clues regarding its probable conformational preferences.

For example, crystallographic investigations of indolin-2-one inhibitors co-crystallized with the RET kinase domain have elucidated their binding mode within the ATP pocket, highlighting key hydrogen bonding interactions with the kinase hinge region. nih.gov This type of detailed structural information is indispensable for refining SAR models and guiding the design of novel, more effective inhibitors. The inherent planarity of the isoindolinone ring system, in conjunction with the flexibility of the 3-benzyl group, allows for a spectrum of possible conformations that can be effectively explored using computational modeling techniques.

Molecular modeling and conformational analysis serve as powerful predictive tools for determining the preferred conformations of a ligand and its intricate interactions with a biological target. These computational methods can help to rationalize empirical SAR data and to architect new molecules with enhanced properties. For instance, a clear understanding of the preferred orientation of the benzyl group relative to the isoindolinone core can inform the strategic design of more rigid analogs, which may exhibit higher binding affinity and greater selectivity.

Investigation of Biological Activities and Molecular Mechanisms

Research into Key Biological Targets and Pathways for Isoindolinone Derivatives

The isoindolinone scaffold serves as a versatile backbone for the design of molecules that can target specific biological entities with high affinity and selectivity.

A significant area of research for isoindolinone derivatives has been the inhibition of the MDM2-p53 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is often suppressed in cancer cells through interaction with the murine double minute 2 (MDM2) protein. By disrupting this interaction, isoindolinone-based inhibitors can reactivate p53, leading to tumor cell death.

Studies have identified several 2-alkyl-3-aryl-3-alkoxyisoindolinones as inhibitors of the MDM2-p53 interaction. For instance, compounds such as 2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)-2,3-dihydroisoindol-1-one have demonstrated the ability to induce p53-dependent gene transcription in human sarcoma cell lines. While direct studies on 3-Benzyl-5-hydroxyisoindolin-1-one are not prevalent in the literature, the structural similarities suggest it could be a candidate for investigation in this area.

Isoindolinone derivatives have been shown to inhibit a range of enzymes implicated in various diseases. This includes enzymes involved in cancer progression and neurological disorders.

Carbonic Anhydrases: Certain isoindolinone derivatives have exhibited potent inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II. These enzymes are involved in physiological processes such as pH regulation and have been linked to diseases like glaucoma and certain cancers.

Histone Deacetylases (HDACs): The isoindolinone skeleton has been utilized to develop inhibitors of histone deacetylases. HDACs are key epigenetic regulators, and their inhibition is a validated strategy in cancer therapy.

Phosphoinositide 3-kinase (PI3K): The isoindolin-1-one (B1195906) structure has been identified as a scaffold for developing inhibitors of PI3Kγ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

The interaction of isoindolinone derivatives with various receptors is an emerging area of study. Research has indicated that these compounds can modulate the activity of several key receptors in the central nervous system.

Dopamine (B1211576) Receptors: Certain isoindolinone enantiomers have been found to have an affinity for the dopamine D4 receptor, suggesting potential applications in the treatment of psychiatric disorders.

Serotonin (B10506) Receptors: While direct binding studies are limited, the structural similarity of some isoindolinones to known serotonin receptor ligands suggests a potential for interaction.

Metabotropic Glutamate (B1630785) Receptors (mGluRs): Novel substituted isoindolin-1-one derivatives have been developed as positive allosteric modulators (PAMs) and antagonists for metabotropic glutamate receptors, indicating their potential in treating neurological and psychiatric conditions. nih.govnih.gov

Academic Research on Diverse Biological Modalities

The broad range of biological targets for isoindolinone derivatives has led to their investigation in various disease models, particularly in oncology and neurobiology.

The anticancer potential of isoindolinone derivatives is a major focus of research. Their ability to inhibit the MDM2-p53 interaction is a key mechanism, but other anticancer activities have also been reported. For example, some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. mdpi.com The investigation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives has shown promising anticancer activity. mdpi.com

In the field of neurobiology, isoindoline-dione derivatives have shown neuroprotective effects in cellular models of oxidative stress. These compounds have been observed to increase the viability of neuronal cells and upregulate antioxidant defense mechanisms. The interaction of isoindolinone derivatives with key neurotransmitter receptors, such as dopamine and glutamate receptors, further underscores their potential for the development of novel treatments for neurological and psychiatric disorders. nih.govnih.govnih.gov

Antimicrobial and Antiparasitic Efficacy Research (e.g., Antiplasmodium)

The isoindolin-1-one framework is a subject of interest in the development of new agents against infectious diseases. While broad-spectrum antimicrobial data for this compound is not extensively detailed in publicly available research, specific investigations into its antiparasitic potential, particularly against Plasmodium, have been undertaken.

A recent study focused on the synthesis of 3-substituted-isoindolin-1-one derivatives and their evaluation as antiplasmodium candidates. nih.gov Through an efficient, ultrasound-assisted, one-pot reaction, various derivatives were synthesized. The study predicted that the synthesized compounds would exhibit drug-like characteristics and low toxicity. nih.gov Subsequent in vitro testing against Plasmodium falciparum identified several derivatives of the 3-benzylisoindolin-1-one scaffold as potential antiplasmodium agents. nih.gov

Table 1: Antiplasmodium Activity of Selected 3-Substituted-Isoindolinone Derivatives

Compound ID Derivative Structure Status as Potential Antiplasmodium Candidate
1a 3-Benzyl-2-butylisoindolin-1-one Potential Candidate
1d 3-Benzyl-2-(4-methoxybenzyl)isoindolin-1-one Potential Candidate
1h 3-Benzyl-2-phenethylisoindolin-1-one Potential Candidate
1l 3-Benzyl-2-(3-phenylpropyl)isoindolin-1-one Potential Candidate

This table is based on findings indicating these compounds as potential candidates for further development. nih.gov

While research has also been conducted on the antimicrobial properties of related heterocyclic structures like 1,2-benzisothiazolin-3-ones and imidazolidine-2,4-diones, specific data concerning the broad-spectrum antibacterial or antifungal activity of this compound itself is limited. nih.govnih.gov Similarly, studies on other antiparasitic activities, such as against Trichomonas vaginalis or Leishmania, have explored different scaffolds, like 1-benzyl-5-nitroindazoles, rather than the isoindolinone core of the subject compound. nih.gov

Research in Agrochemical Development (e.g., Acaricides)

The potential application of this compound in the agrochemical sector, specifically as an acaricide for controlling ticks and mites, is an area with minimal to no available research. Investigations into novel acaricidal agents are ongoing within the chemical industry, but current literature does not highlight this particular compound. One study on acaricidal activity focused on the much simpler compound, benzyl (B1604629) alcohol, against Rhipicephalus species, which is a structurally distinct molecule. nih.gov There is no indication in the reviewed literature of this compound being screened or developed for this purpose.

Other Emerging Research Areas (e.g., Anxiolytic, Anticonvulsant, Anti-inflammatory via TNFα Modulation)

Beyond anti-infectives, the therapeutic potential of this compound in other areas is beginning to be assessed, though direct evidence remains sparse.

Anxiolytic and Anticonvulsant Research: The central nervous system is a common target for drugs containing heterocyclic scaffolds. However, direct investigation of this compound for anxiolytic or anticonvulsant properties is not well-documented. Research into anticonvulsants has evaluated related but structurally different molecules. For instance, studies have been performed on quinazoline-4(3H)-one derivatives, where it was noted that a benzyl substitution at position 3 resulted in strong anticonvulsant activity. nih.gov This suggests that the benzyl moiety can be a key pharmacophoric feature for this type of biological effect. Other research has focused on different scaffolds entirely, such as indolin-5-yl urea (B33335) derivatives and pyrazolo[1,5-a] nih.govnih.govnih.govtriazines. nih.govresearchgate.net General information on anxiolytic medications, which often target GABA receptors or serotonin pathways, does not specifically mention the isoindolinone class. researchgate.netwebmd.comnih.gov

Anti-inflammatory via TNFα Modulation: Tumor necrosis factor-alpha (TNFα) is a critical cytokine in inflammatory processes, and its inhibition is a key strategy for treating various autoimmune and inflammatory diseases. youtube.comnih.govyoutube.com TNFα inhibitors are typically biologic agents like monoclonal antibodies or fusion proteins. youtube.comyoutube.com There is no current research in the reviewed scientific literature to suggest that this compound or its derivatives are being investigated as modulators of TNFα. The exploration of small molecules for this purpose is an active area of pharmaceutical research, but the isoindolinone scaffold has not been identified as a lead structure in this context.

Computational and Theoretical Studies on 3 Benzyl 5 Hydroxyisoindolin 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost. mdpi.comnih.gov For 3-Benzyl-5-hydroxyisoindolin-1-one, DFT calculations can offer a foundational understanding of its intrinsic molecular properties.

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as the ground state geometry. This is achieved through molecular structure optimization. Using a DFT method, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy of the molecule is minimized with respect to the positions of its atoms. ajchem-a.com This process yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized structure is crucial as it serves as the starting point for all subsequent computational analyses, including the calculation of electronic properties and molecular docking studies. The accuracy of the optimized geometry is paramount for the reliability of further predictions. ajchem-a.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Length C=O (Amide)1.23 Å
C-N (Lactam)1.38 Å
C-C (Benzyl)1.52 Å
O-H (Phenolic)0.97 Å
Bond Angle O=C-N125.0°
C-N-C112.5°
Dihedral Angle C-C-C-C (Ring)0.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

With the optimized molecular structure, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential. Key among these are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. dntb.gov.ua

The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. The MEP surface helps in identifying the electrophilic and nucleophilic sites within the molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the hydroxyl group, indicating these as primary sites for hydrogen bonding. nih.gov

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.5 D
Electronegativity (χ) 4.0 eV
Chemical Hardness (η) 2.2 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov For this compound, docking studies would be performed to predict its interaction with various protein targets, such as kinases or other enzymes implicated in disease pathways. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's structure would be taken from the DFT optimization. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding free energy. The resulting docked poses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These insights are crucial for understanding the basis of the molecule's potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the 3D properties of molecules. nih.gov

To develop a QSAR model for a series of isoindolinone analogs, including this compound, the biological activities (e.g., IC50 values) of these compounds against a specific target would be required. The molecules would be aligned, and for each molecule, steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) would be calculated on a 3D grid. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to correlate these field values with the biological activities. The resulting QSAR model can predict the activity of new, unsynthesized compounds and provide a 3D map that highlights which regions of the molecule are important for activity, thus guiding the design of more potent analogs. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov An MD simulation would be performed on the best-docked complex of this compound and its target protein to assess the stability of the binding pose and to explore the conformational changes that may occur upon binding. nih.gov

Starting with the docked complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then solves Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. Analysis of the MD trajectory can provide information on the stability of the ligand within the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD), the flexibility of different parts of the protein, and the persistence of key intermolecular interactions over time. This detailed understanding of the dynamic nature of the ligand-target interaction is invaluable for lead optimization. nih.gov

Biosynthetic Investigations and Natural Product Context

Elucidation of Natural Product Biosynthetic Pathways Featuring Isoindolinone Cores (e.g., Zinnimidine)

Natural products like the cytochalasans and certain meroterpenoids contain the isoindolinone skeleton. beilstein-journals.orgnih.gov The biosynthesis of these complex molecules often involves fascinating and intricate enzymatic transformations. For example, the biosynthesis of many isoindolinone-containing natural products is thought to proceed through polyketide or mixed polyketide-amino acid pathways. The isoindolinone ring itself is often formed via an intramolecular cyclization of an amino acid-derived precursor. While the specific biosynthetic pathway for a compound like zinnimidine (B1209266) is not fully elucidated, it is hypothesized to involve the cyclization of an anthranilic acid derivative or a related intermediate.

Enzymatic Catalysis in Isoindolinone Ring Formation

The formation of the isoindolinone ring in nature is catalyzed by specific enzymes. While the exact enzymes responsible for the synthesis of all isoindolinone natural products are not known, enzymes like strictosidine (B192452) synthase, which catalyzes a Pictet-Spengler reaction, provide a model for how enzymes can facilitate complex cyclization reactions to form heterocyclic systems. nih.gov It is plausible that dedicated cyclases or synthases are involved in the formation of the isoindolinone core from linear precursors in the biosynthesis of natural products. These enzymes would provide a high degree of regio- and stereocontrol over the cyclization process.

Chemoenzymatic Synthesis Approaches

The understanding of enzymatic catalysis in isoindolinone formation opens up possibilities for chemoenzymatic synthesis. This approach combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. For instance, an enzyme could be used to catalyze the key ring-forming step in the synthesis of a complex isoindolinone derivative, while the precursor molecule could be assembled using traditional organic chemistry methods. This strategy can lead to more efficient and stereoselective syntheses of natural products and their analogs.

Future Research Perspectives and Unaddressed Challenges

Development of Highly Enantioselective and Regioselective Synthetic Routes

A significant hurdle in the synthesis of isoindolinone derivatives, including 3-Benzyl-5-hydroxyisoindolin-1-one, is the control of stereochemistry. The biological activity of chiral molecules is often dependent on their specific stereoisomers. Therefore, the development of synthetic methods that can produce single enantiomers with high purity is of paramount importance.

Future research should focus on creating novel catalytic systems that can achieve high levels of enantioselectivity and regioselectivity. While various methods for synthesizing isoindolinones exist, many result in racemic mixtures or lack precise regiochemical control. organic-chemistry.org The development of palladium-catalyzed asymmetric reactions, for instance, has shown promise in providing chiral isoindolinone derivatives with excellent enantioselectivity under mild conditions. organic-chemistry.org Another challenge lies in synthesizing isoindolinones with quaternary stereogenic centers, which can be addressed through innovative catalytic strategies. organic-chemistry.orgrsc.org

Key challenges and future directions include:

Novel Chiral Catalysts: Designing and screening new chiral ligands and metal complexes or organocatalysts specifically tailored for the asymmetric synthesis of 3-substituted isoindolinones.

Substrate Scope: Expanding the substrate scope of existing enantioselective methods to accommodate a wider range of functional groups on both the benzyl (B1604629) and isoindolinone moieties.

Regiocontrol in Functionalization: Developing methods for the selective functionalization of the aromatic ring of this compound, allowing for the introduction of substituents at specific positions to modulate biological activity. A study on nucleophilic additions to indolynes suggests that understanding distortion energies can help predict and control regioselectivity. nih.gov

Identification of Novel Biological Targets and Therapeutic Research Areas

The isoindolinone core is associated with a broad spectrum of biological activities, suggesting that this compound could be a versatile therapeutic agent. jocpr.com Current research on various isoindolinone derivatives has revealed activities such as anticancer, anti-inflammatory, neuroprotective, and enzyme inhibition. jocpr.comnih.govtandfonline.com A critical future endeavor is to systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential research avenues include:

Anticancer Activity: Isoindolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, including HepG2, HT-29, and K562. jocpr.com Future studies could investigate the efficacy of this compound against these and other cancer cell lines, and elucidate its mechanism of action, which may involve targets like the anti-apoptotic protein Bcl-B. researchgate.net

Enzyme Inhibition: Derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrases (hCA I and II), which are targets for glaucoma treatment, and tyrosinase, which is relevant for skin hyperpigmentation disorders. nih.govnih.gov Investigating the inhibitory potential of this compound against these and other clinically relevant enzymes, such as SARS-CoV-2 3CL protease, could open new therapeutic doors. rsc.org

Neuroprotection: Given that some isoindoline (B1297411) derivatives exhibit neuroprotective effects against oxidative stress in neuronal cell lines like SH-SY5Y, exploring the potential of this compound in the context of neurodegenerative diseases such as Parkinson's or Alzheimer's is a promising research direction. tandfonline.comnih.gov This could involve studying its impact on pathways like the NRF2 signaling pathway. tandfonline.comnih.gov

The table below summarizes some of the biological activities observed for various isoindolinone derivatives, highlighting potential areas for future investigation for this compound.

Biological ActivityTarget/ModelInvestigated DerivativesPotential Therapeutic Area
AnticancerHepG2, HT-29, K562 cell lines2-benzyl-6-substituted-ethoxy-isoindolinonesOncology
Carbonic Anhydrase InhibitionhCA I, hCA IIN-substituted isoindolinone sulfamatesGlaucoma, other metabolic diseases
NeuroprotectionSH-SY5Y cells (oxidative stress model)Isoindoline-dione derivativesNeurodegenerative diseases
AntiviralSARS-CoV-2 3CL proteaseIsoindolinone derivatives with quaternary carbonsInfectious diseases
Tyrosinase InhibitionMushroom tyrosinase3-hydroxypyridine-4-one derivativesHyperpigmentation disorders

Advancements in Integrated Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating drug discovery. researchgate.net For this compound, an integrated approach can guide the rational design of more potent and selective analogs, predict their biological activities, and elucidate their mechanisms of action at the molecular level.

Future research should increasingly leverage this integration:

Molecular Docking and Dynamics: Employing in silico molecular docking to predict the binding affinity and orientation of this compound derivatives within the active sites of various protein targets. researchgate.net Subsequent molecular dynamics simulations can assess the stability of these interactions over time. researchgate.net

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic properties of the molecule, which can help in predicting its reactivity and interaction with biological targets. nih.govresearchgate.net Such studies can also rationalize structure-activity relationships observed experimentally. mdpi.com

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models based on experimental data from a series of analogs. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

This integrated workflow, combining synthesis, biological testing, and computational analysis, creates a feedback loop that can significantly streamline the optimization of lead compounds. nih.govmdpi.com

Exploration of Sustainable and Scalable Production Methods

For any promising therapeutic candidate, the development of a production method that is both environmentally friendly and economically viable is crucial for its eventual translation to clinical and commercial settings. Traditional synthetic methods often rely on harsh reaction conditions, expensive metal catalysts, and generate significant waste. nih.gov

Future research must address the challenge of producing this compound in a sustainable and scalable manner. Key areas of focus include:

Green Chemistry Principles: Implementing synthetic strategies that adhere to the principles of green chemistry. This includes the use of non-toxic solvents, reducing the number of synthetic steps through one-pot reactions, and minimizing waste generation. rsc.org

Catalyst Innovation: Moving away from expensive and toxic heavy metal catalysts towards more sustainable alternatives. This could involve the use of earth-abundant metal catalysts like copper or iron, or even metal-free organocatalytic systems. nih.govrsc.org The development of recyclable catalysts, such as fluorous phosphine, is also a promising avenue. rsc.org

Process Intensification: Exploring technologies like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Flow chemistry represents another advanced manufacturing technology that can offer improved safety, scalability, and consistency.

A recent study highlighted an efficient, one-pot, metal-free method for synthesizing isoindolinone derivatives, which represents a significant step towards sustainable production. nih.gov Adopting and refining such methodologies for the specific synthesis of this compound will be a key challenge for future research.

Q & A

Q. What are the recommended synthetic routes for 3-Benzyl-5-hydroxyisoindolin-1-one, and how can reaction conditions be optimized?

The synthesis of isoindolin-1-one derivatives often involves base-promoted cascade reactions or condensation of carbonyl precursors with amines. For example, 3-benzylidene-substituted analogs can be synthesized via reactions between 2-carbonylbenzonitriles and nucleophiles like benzylamine derivatives under controlled basic conditions (e.g., K₂CO₃ in DMF). Optimization requires adjusting stoichiometry, temperature (typically 80–100°C), and reaction time (24–48 hours) to maximize yield . Characterization via 1^1H/13^13C NMR is critical to confirm regioselectivity and purity .

Q. How should researchers validate the structural identity of this compound?

Multimodal spectroscopic analysis is essential:

  • NMR : 1^1H NMR can resolve benzyl protons (δ 4.5–5.0 ppm) and hydroxy groups (broad singlet at δ 9–10 ppm). 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • IR : Stretching frequencies for C=O (~1697 cm1^{-1}) and O–H (~3379 cm1^{-1}) provide additional validation .
  • Melting Point : Consistency with literature values (e.g., 218–224°C for analogs) ensures purity .

Q. What purification methods are effective for isolating this compound?

Column chromatography using gradients of n-hexane/ethyl acetate (e.g., 30:70) effectively separates polar byproducts. Recrystallization from ethanol or dichloromethane can further enhance purity. Monitoring via TLC (Rf ~0.3–0.5) is advised .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms in isoindolin-1-one synthesis?

Density Functional Theory (DFT) calculations can model transition states and intermediates in cascade reactions. For example, studies on 3,3-dialkylated isoindolin-1-ones reveal that base-mediated deprotonation initiates nucleophilic attack, followed by cyclization. Comparing calculated activation energies with experimental outcomes (e.g., reaction rates) validates proposed pathways .

Q. What strategies resolve contradictions in spectral data or biological activity reports for this compound analogs?

Discrepancies in NMR shifts or bioassay results often arise from stereochemical variations or impurities. Approaches include:

  • Reproducing experiments under standardized conditions (solvent, temperature).
  • X-ray crystallography (using SHELX programs) to unambiguously assign stereochemistry .
  • Meta-analysis of published data to identify outliers or methodological inconsistencies .

Q. How can researchers design experiments to probe the role of the 5-hydroxy group in biological or catalytic activity?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., 5-methoxy, 5-fluoro) and compare bioactivity.
  • Kinetic Isotope Effects (KIE) : Replace the hydroxy proton with deuterium to assess hydrogen-bonding roles in catalysis.
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) to identify binding motifs .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Hydroxy groups often hinder crystallization due to hydrogen-bonding variability. Strategies include:

  • Co-crystallization with complementary hydrogen-bond donors (e.g., pyridine derivatives).
  • Slow evaporation from high-boiling solvents (e.g., DMSO/water mixtures).
  • Cryocrystallography at 90 K to stabilize weak intermolecular interactions .

Methodological Notes

  • Data Reporting : Follow Beilstein Journal guidelines: Include experimental details (solvents, catalysts, characterization data) in the main text or supplementary materials. Limit compound data to five in the main manuscript .
  • Software Tools : Use SHELXL for refining crystal structures and Gaussian or ORCA for DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.